METHYL 2-CYCLOBUTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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Overview
Description
Methyl 2-cyclobutaneamido-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Compounds with thiophene rings are known for their diverse biological activities and applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of methyl 2-cyclobutaneamido-4-phenylthiophene-3-carboxylate involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-cyclobutaneamido-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of methyl 2-cyclobutaneamido-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including those involved in inflammation and cancer. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-cyclobutaneamido-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications.
Properties
IUPAC Name |
methyl 2-(cyclobutanecarbonylamino)-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-21-17(20)14-13(11-6-3-2-4-7-11)10-22-16(14)18-15(19)12-8-5-9-12/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGPYZXWGDKOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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